1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This triazolo[4,3-b]pyridazine is a critical scaffold for kinase inhibitor research. Its 3-phenyl substituent offers a distinct steric and electronic profile vs. common pyridinyl analogs, enabling selective c-Met/Pim-1 targeting. The morpholino-ethanone-thioether side chain provides a synthetic handle for solubility optimization and library generation. Guaranteed ≥95% purity for reliable SAR studies.

Molecular Formula C17H17N5O2S
Molecular Weight 355.42
CAS No. 852372-25-9
Cat. No. B2857374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
CAS852372-25-9
Molecular FormulaC17H17N5O2S
Molecular Weight355.42
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
InChIInChI=1S/C17H17N5O2S/c23-16(21-8-10-24-11-9-21)12-25-15-7-6-14-18-19-17(22(14)20-15)13-4-2-1-3-5-13/h1-7H,8-12H2
InChIKeyPELZQMUGWRXEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (CAS 852372-25-9): Structural Profile and Class Assignment for Research Procurement


CAS 852372-25-9, formally 1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone (molecular formula C₁₇H₁₇N₅O₂S, MW 355.42), is a heterocyclic research compound belonging to the triazolo[4,3-b]pyridazine class . Its structure features a morpholine ring connected via a thioether bridge to a 3-phenyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core . The triazolo[4,3-b]pyridazine scaffold is recognized across academic and patent literature as a privileged kinase-inhibitor pharmacophore, with derivatives reported as inhibitors of c-Met, Pim-1, TrkA, BRD4, and LRRK2 [1][2]. This compound is commercially available from multiple vendors as a research-grade chemical, typically at ≥95% purity .

Why In-Class Triazolo[4,3-b]pyridazine Derivatives Cannot Simply Substitute for CAS 852372-25-9 in Research Programs


The triazolo[4,3-b]pyridazine class encompasses compounds with divergent target selectivity profiles depending on subtle variations in the substitution pattern. The 3-phenyl substituent on CAS 852372-25-9 confers distinct steric and electronic properties compared to the widely listed pyridinyl analogs (e.g., CAS 868969-50-0, which carries a 3-(pyridin-4-yl) group), potentially altering kinase selectivity and binding mode [1]. Furthermore, the morpholino-ethanone moiety linked via a thioether bridge at position 6 differentiates this compound from the simpler 6-morpholino-3-phenyl-s-triazolo[4,3-b]pyridazine (CAS 56383-13-2), which lacks the thio-ethanone spacer and exhibits a bronchodilator rather than a kinase-inhibitor profile in historical patents [2]. Class-level SAR evidence from recent publications demonstrates that even minor modifications to the triazolo[4,3-b]pyridazine core can shift inhibitory potency against c-Met and Pim-1 by more than 10-fold [3]. Generic substitution without structural verification therefore risks targeting the wrong biological pathway altogether.

Quantitative Differentiation Evidence for CAS 852372-25-9 Against Closest Structural Analogs and In-Class Comparators


Structural Differentiation: 3-Phenyl vs. 3-Pyridinyl Substitution and Its Impact on c-Met Kinase Pharmacophore Modeling

CAS 852372-25-9 features a 3-phenyl substituent on the triazolo[4,3-b]pyridazine core, distinguishing it from the commercially prevalent 3-pyridinyl analog CAS 868969-50-0. In published SAR studies on triazolo[4,3-b]pyridazine c-Met inhibitors, the nature of the 3-position aryl/heteroaryl group directly modulates kinase inhibitory potency: a 4-fluorophenyl substitution in the clinical-stage inhibitor SAR125844 (CAS 1116743-46-4) yields a c-Met IC₅₀ of 4.2 nM, whereas pyridinyl variants in the same series show attenuated activity [1]. The phenyl group in CAS 852372-25-9 provides a neutral, lipophilic aromatic surface compatible with the hydrophobic pocket of multiple kinase ATP-binding sites, whereas the pyridinyl nitrogen in CAS 868969-50-0 introduces a hydrogen-bond acceptor that can redirect binding orientation [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Thioether-Bridged Morpholino-Ethanone vs. Direct Morpholino Attachment: Bronchodilator Activity Divergence from Patent US4016162

The compound 6-morpholino-3-phenyl-s-triazolo[4,3-b]pyridazine (CAS 56383-13-2), which lacks the thio-ethanone linker present in CAS 852372-25-9, has documented bronchodilator activity in the Konzett-Rossler guinea pig model: at 3 mg/kg intravenous, it produced 73% blockade of histamine-induced bronchoconstriction, equivalent to 111% of aminophylline activity [1]. At 5 mg/kg in cats using serotonin as agonist, it produced 80% blockade (199% of aminophylline) [1]. The thio-ethanone linker in CAS 852372-25-9 fundamentally alters the geometry and flexibility of the morpholine moiety relative to the triazolopyridazine core, which is expected to redirect biological activity from the bronchodilator profile toward kinase inhibition based on SAR trends observed in more recent triazolo[4,3-b]pyridazine kinase inhibitor publications [2].

Bronchodilator Pharmacology Triazolopyridazine Patent Literature In Vivo Pharmacodynamics

Class-Level c-Met/Pim-1 Dual Kinase Inhibitory Potential of the Triazolo[4,3-b]pyridazine Scaffold

Recent medicinal chemistry research (2024) on triazolo[4,3-b]pyridazine derivatives has demonstrated that this scaffold can achieve potent dual inhibition of c-Met and Pim-1 kinases. The lead compound in that study, compound 4g, exhibited c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM, representing a 3.6-fold improvement in c-Met inhibition and a 5.2-fold improvement in Pim-1 inhibition compared to the reference compound 4a in the same study (c-Met IC₅₀ ≈ 0.59 μM, Pim-1 IC₅₀ ≈ 1.47 μM) [1]. Compounds in this series also demonstrated mean growth inhibition (GI%) values of 55.84% (compound 4g) vs. 29.08% (compound 4a) across the NCI 60 cancer cell line panel [1]. While CAS 852372-25-9 was not directly tested in this study, its core scaffold matches the pharmacophore that produced these results, and the 3-phenyl substitution aligns with the aryl requirements of the c-Met ATP-binding pocket as characterized in co-crystal structures of related triazolopyridazine inhibitors [2].

Cancer Therapeutics Dual Kinase Inhibition c-Met Pim-1

BRD4 Bromodomain Inhibition: Triazolo[4,3-b]pyridazine Scaffold as an Epigenetic Probe Template

A 2023 Scientific Reports study characterized the crystal structures of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to the BRD4 bromodomain BD1, demonstrating that this scaffold can function as an acetyl-lysine mimetic in epigenetic reader domains [1]. The study reported micromolar IC₅₀ values for the series against BD1, with the most potent compound showing IC₅₀ (BD1) = 195.1 ± 14.2 nM, compared to other derivatives in the same series ranging from 9.6 μM to 17.1 μM — a potency range spanning approximately 88-fold depending on substitution [1]. CAS 852372-25-9 was not among the compounds crystallized, but its 3-phenyl group and morpholino-ethanone side chain present suitable vectors for exploring BRD4 BD1 vs. BD2 selectivity, a key design challenge identified in the study [1].

Epigenetics BRD4 Bromodomain Crystallography Chemical Probe Development

Recommended Research Application Scenarios for CAS 852372-25-9 Based on Comparative Evidence Profile


Kinase-Focused Medicinal Chemistry: c-Met/Pim-1 Dual Inhibitor Lead Optimization

Based on the demonstrated dual c-Met/Pim-1 inhibitory activity of the triazolo[4,3-b]pyridazine scaffold (compound 4g with c-Met IC₅₀ = 0.163 μM and Pim-1 IC₅₀ = 0.283 μM), CAS 852372-25-9 can serve as a core scaffold for SAR exploration [1]. Its 3-phenyl substituent provides a lipophilic anchor point for the c-Met hydrophobic pocket, while the morpholino-ethanone-thioether side chain offers a vector for modulating solubility and kinase selectivity. Researchers can use this compound as a starting point for systematic substitution at the phenyl ring (halogenation, methoxylation) and modification of the morpholino-ethanone linker length to optimize dual inhibitory potency, following the SAR trends established in the 2024 RSC Advances study [1].

Epigenetic Chemical Probe Development: BRD4 Bromodomain Inhibitor Template

The 2023 crystal structure study of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 provides atomic-resolution guidance for structure-based design [2]. CAS 852372-25-9, with its 3-phenyl group (mimicking the acetyl-lysine binding interaction) and flexible morpholino-ethanone side chain, represents a suitable starting scaffold for developing BD1-selective bromodomain inhibitors. The published IC₅₀ range (195 nM to 17.1 μM) across different substitution patterns indicates substantial room for potency optimization through rational design [2].

Comparative Selectivity Profiling Against Pyridinyl Analogs in Kinase Panel Screens

The structural divergence between CAS 852372-25-9 (3-phenyl) and the commercially available pyridinyl analogs (e.g., CAS 868969-50-0 with 3-(pyridin-4-yl)) creates an opportunity for comparative kinase selectivity profiling [3]. Procurement of both compounds enables head-to-head screening against a broad kinase panel to quantify the impact of the 3-position aryl/heteroaryl switch on selectivity. This approach is supported by the established precedent that pyridinyl nitrogen introduction can significantly alter kinase binding orientation in triazolopyridazine inhibitors [3].

Building Block for Diversity-Oriented Synthesis of Triazolopyridazine Libraries

CAS 852372-25-9 contains a thioether linkage at the 6-position of the triazolo[4,3-b]pyridazine core, which can be further functionalized through oxidation (to sulfoxide/sulfone) or alkylation chemistry . This synthetic handle, combined with the morpholino-ethanone moiety, makes it a versatile intermediate for generating compound libraries with systematic variation at multiple positions. Vendors supply this compound at ≥95% purity, suitable for direct use in parallel synthesis workflows without additional purification .

Quote Request

Request a Quote for 1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.